molecular formula C20H24N2O2 B1242035 20(R)-tubotaiwine

20(R)-tubotaiwine

Cat. No.: B1242035
M. Wt: 324.4 g/mol
InChI Key: RLAKWLFUMAABBE-NGVQZCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20(R)-tubotaiwine is an alkaloid. It has a role as a metabolite.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

methyl (1S,11S,17R,18R)-18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3/t12-,13+,18-,20-/m1/s1

InChI Key

RLAKWLFUMAABBE-NGVQZCTJSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]2CCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC

Canonical SMILES

CCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC

Synonyms

condyfolan-16-carboxylic acid, 2,16-didehydro-, methyl ester
dihydrocondylocarpine
tubotaiwin
tubotaiwine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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